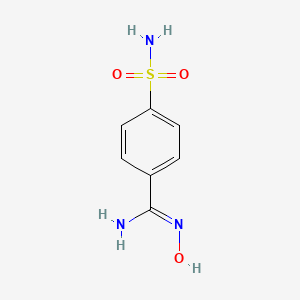![molecular formula C16H22ClNO2 B3009976 2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide CAS No. 2411292-61-8](/img/structure/B3009976.png)
2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide is an organic compound with a complex structure that includes a chloro group, a methyl group, and a phenyloxan moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenyloxan moiety: This can be achieved through the reaction of phenol with an appropriate epoxide under acidic or basic conditions.
Introduction of the chloro group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.
Amidation reaction: The final step involves the formation of the amide bond through the reaction of the intermediate with N-methylpropanamide under suitable conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating and the use of polar aprotic solvents.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The chloro group and the phenyloxan moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-methyl-N-(3-methylphenyl)acetamide
- 2-Chloro-N-methyl-N-(2-methylphenyl)acetamide
- 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide
Uniqueness
2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide is unique due to the presence of the phenyloxan moiety, which imparts distinct chemical and biological properties compared to other similar compounds
特性
IUPAC Name |
2-chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-12(17)16(19)18(2)11-14-9-6-10-20-15(14)13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBHJLUTWSXPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CCCOC1C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B3009894.png)
![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)




![N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B3009905.png)
![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)


![8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009910.png)

![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)
